molecular formula C17H16BrN3O B12116450 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol

Cat. No.: B12116450
M. Wt: 358.2 g/mol
InChI Key: CQLQCMMIUIQUQT-UHFFFAOYSA-N
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Description

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 4th position of the quinazoline ring, along with an amino group attached to a propanol chain. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Phenylation: The phenyl group can be introduced at the 4th position through a palladium-catalyzed Suzuki coupling reaction using phenylboronic acid and a suitable base like potassium carbonate.

    Amination: The amino group can be introduced by reacting the intermediate with a suitable amine, such as propanolamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiols in ethanol.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated or hydroxylated derivative.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups play a crucial role in binding to the active site of the target, while the amino and propanol groups may enhance solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
  • 3-[(6-Fluoro-4-phenylquinazolin-2-yl)amino]propan-1-ol
  • 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol

Uniqueness

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C17H16BrN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21)

InChI Key

CQLQCMMIUIQUQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCCCO

Origin of Product

United States

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